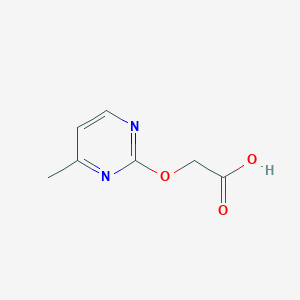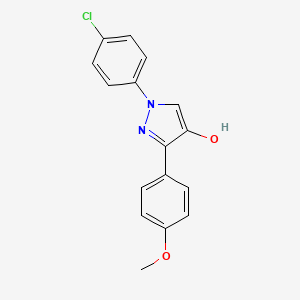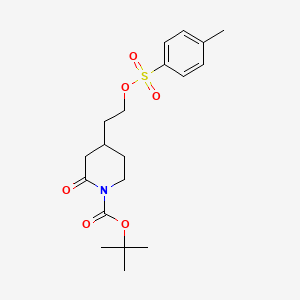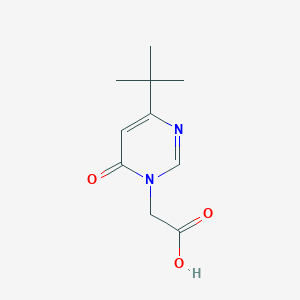
2-Chloro-4-(6-methylpyrazin-2-yl)aniline
Overview
Description
Synthesis Analysis
The synthesis of molecules similar to CMPA often involves various synthetic approaches. For instance, diazine alkaloids, which are widespread two-nitrogen containing compounds in nature, are used as a central building block for a wide range of pharmacological applications . The synthetic approaches applied in preparing these molecules are often explored with special attention given to novel synthetic methodologies that serve molecules with improved druglikeness and ADME-Tox properties .Scientific Research Applications
Organic Synthetic Building Block
The compound can be used as an organic synthetic building block to access complex molecular architectures . This is due to its efficient reactivity with a variety of nucleophiles .
Synthesis of 2-Anilinopyrimidines
“2-Chloro-4-(6-methylpyrazin-2-yl)aniline” can be used in the synthesis of 2-anilinopyrimidines . This process involves aromatic nucleophilic substitution with differently substituted anilines under microwave conditions .
Antimicrobial Applications
Complexes of the compound have been shown to play an important role as antimicrobial agents . This makes it valuable in the development of new antimicrobial treatments .
Antioxidative Applications
The compound’s complexes have also been demonstrated to have antioxidative properties . This suggests potential applications in the development of antioxidants .
Antibiotic Applications
The compound’s complexes have been used as antibiotic agents . This indicates its potential use in the creation of new antibiotics .
Anticancer Applications
Some 2-anilinopyrimidine derivatives, which can be synthesized from “2-Chloro-4-(6-methylpyrazin-2-yl)aniline”, have been evaluated as kinase inhibitors with antiproliferative activity against cancer cell lines . This suggests potential applications in cancer treatment .
Generation of Supramolecular Networks
2-Anilinopyrimidines, which can be synthesized from “2-Chloro-4-(6-methylpyrazin-2-yl)aniline”, have been used in the generation of supramolecular networks for molecular recognition . This could have applications in the development of new materials and sensors .
Fungicides and Pesticides
The biological activity of anilinopyrimidines, which can be synthesized from “2-Chloro-4-(6-methylpyrazin-2-yl)aniline”, as fungicides and pesticides is well-known and widely reported . This suggests potential applications in agriculture .
properties
IUPAC Name |
2-chloro-4-(6-methylpyrazin-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3/c1-7-5-14-6-11(15-7)8-2-3-10(13)9(12)4-8/h2-6H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXKZGHLWUDIEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)C2=CC(=C(C=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(6-methylpyrazin-2-yl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



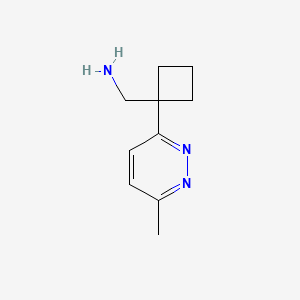



![1-[2-(2-fluorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1474290.png)
